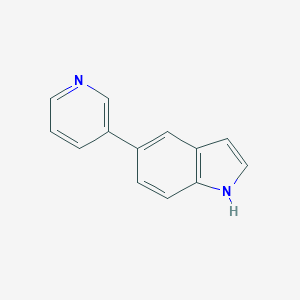

1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

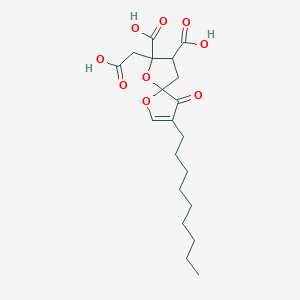

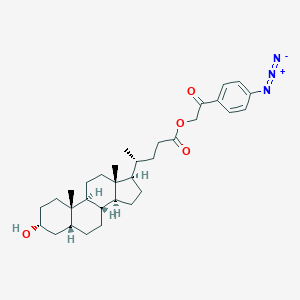

1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone is a derivative of 1,2,4-triazole . Triazole derivatives are known to be promising anticancer agents . They are also part of the active pharmaceutical scaffolds, which can form hydrogen bonds with different targets, leading to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone, involves various spectroscopic techniques like IR, 1 H-NMR, Mass spectroscopy, and Elemental analysis . The structures of these derivatives were confirmed using these techniques .Molecular Structure Analysis

The molecular structure of 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone can be analyzed using its empirical formula, which is C4H8N4 . The molecular weight is 112.1331 .Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

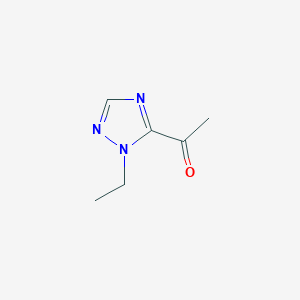

Compounds synthesized from 1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone have shown promising antimicrobial properties. For instance, substituted 1,2,3-triazoles synthesized through 1,3-dipolar cycloaddition reactions have been screened for antimicrobial activity. The derivatives, including Schiff's bases and prop-2-en-1-ones derived from these triazoles, exhibited notable antimicrobial effects (Holla et al., 2005).

Corrosion Inhibition

The triazole derivatives, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), have been studied for their role as corrosion inhibitors for mild steel in acidic environments. These compounds have demonstrated high inhibition efficiency, which increases with concentration and provides insights into the adsorption behavior on metal surfaces (Jawad et al., 2020).

Antifungal Properties

New 1,2,4-triazole derivatives with a difluoro(heteroaryl)methyl moiety have been developed and tested for their antifungal activities. These compounds, particularly those with specific structural features, have shown significant antifungal activities against a range of yeasts and filamentous fungi, offering potential as antifungal agents (Eto et al., 2000).

Agricultural Applications

The chemical synthesis and characterization of triazole derivatives, such as 1-(1-chlorocyclopropyl)-2-(1,2,4-triazol-1-yl)ethan-1-one, have been explored for their potential use in agriculture. These compounds are key intermediates in the synthesis of agricultural fungicides, demonstrating the utility of triazole derivatives in crop protection (Ji et al., 2017).

Photophysical Properties

The synthesis and photophysical characterization of triazole compounds have been a subject of interest, with studies focusing on their optical properties. These properties are crucial for applications in materials science, particularly in the development of luminescent materials and optical sensors (Pye et al., 2010).

Eigenschaften

IUPAC Name |

1-(2-ethyl-1,2,4-triazol-3-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O/c1-3-9-6(5(2)10)7-4-8-9/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIOBDZIQLNHAEM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NC=N1)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-ethyl-1H-1,2,4-triazol-5-yl)ethanone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)

![2-[2-(2-Methylidenecyclopropyl)ethyl]-1,3-dioxolane](/img/structure/B116001.png)

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)